molecular formula C23H21N3O6 B11135709 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

Cat. No.: B11135709
M. Wt: 435.4 g/mol
InChI Key: HZECETNNOAHQRA-UHFFFAOYSA-N
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Description

3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic compound that features a unique structure combining elements of benzodioxin, pyridazinoindole, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzodioxin ring: This can be achieved by cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Construction of the pyridazinoindole core: This involves the condensation of indole derivatives with hydrazine and subsequent cyclization.

    Introduction of the oxoethyl group: This step typically involves the acylation of the intermediate with an appropriate acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of alcohols and reduced derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its unique structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors, making it a potential candidate for treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is not fully understood. its structure suggests it could interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one apart from similar compounds is its combination of the benzodioxin and pyridazinoindole cores with methoxy and oxoethyl groups

Properties

Molecular Formula

C23H21N3O6

Molecular Weight

435.4 g/mol

IUPAC Name

3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7,8-dimethoxy-5-methylpyridazino[4,5-b]indol-4-one

InChI

InChI=1S/C23H21N3O6/c1-25-16-10-20(30-3)19(29-2)9-14(16)15-11-24-26(23(28)22(15)25)12-17(27)13-4-5-18-21(8-13)32-7-6-31-18/h4-5,8-11H,6-7,12H2,1-3H3

InChI Key

HZECETNNOAHQRA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CC(=O)C4=CC5=C(C=C4)OCCO5)OC)OC

Origin of Product

United States

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